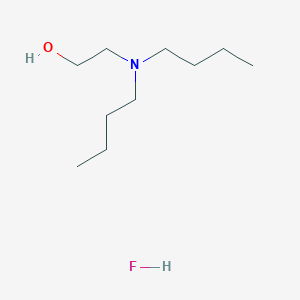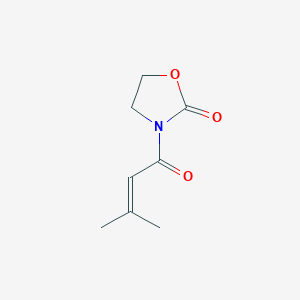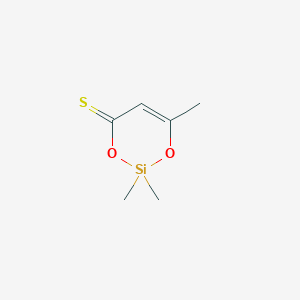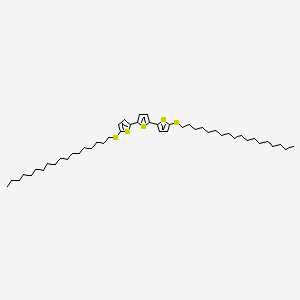
2-(Dibutylamino)ethanol;hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)ethanol;hydrofluoride: is a chemical compound that consists of a tertiary amine and an alcohol group. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its molecular formula C10H23NO and is often used as a reagent or intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutylamino)ethanol typically involves the reaction of dibutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrofluoride salt can be prepared by reacting 2-(Dibutylamino)ethanol with hydrofluoric acid .
Industrial Production Methods: Industrial production of 2-(Dibutylamino)ethanol;hydrofluoride involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dibutylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Dibutylamino)ethanol;hydrofluoride is used as a coreactant to enhance electrochemiluminescence in various assays, including immunoassays and DNA probe assays .
Biology: The compound is used in the synthesis of protected D-erythro-(2S,3R)-sphingosine, which has applications in biological research .
Industry: this compound is used as a neutralizing agent in thermally cured coatings and as a solvent in various industrial processes .
Wirkmechanismus
The mechanism of action of 2-(Dibutylamino)ethanol;hydrofluoride involves its interaction with molecular targets through its amine and alcohol functional groups. The compound can form hydrogen bonds and engage in nucleophilic substitution reactions, which are essential for its role as a reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
2-(Butylamino)ethanol: A secondary amine with similar functional groups but different alkyl chain length.
2-(Diethylamino)ethanol: Another tertiary amine with shorter alkyl chains.
2-(Methylamino)ethanol: A tertiary amine with a single methyl group.
Uniqueness: 2-(Dibutylamino)ethanol;hydrofluoride is unique due to its specific combination of a tertiary amine and an alcohol group, which allows it to participate in a wide range of chemical reactions and applications. Its longer alkyl chains compared to similar compounds provide distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
399510-00-0 |
|---|---|
Molekularformel |
C10H24FNO |
Molekulargewicht |
193.30 g/mol |
IUPAC-Name |
2-(dibutylamino)ethanol;hydrofluoride |
InChI |
InChI=1S/C10H23NO.FH/c1-3-5-7-11(9-10-12)8-6-4-2;/h12H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
XEUOEEUNFNKSFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCO.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)

![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)

